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Compound of Interest

Compound Name: Z-Ala-his-ome

Cat. No.: B1277342 Get Quote

Subject: Comprehensive Structural Analysis & Validation Protocols (NMR, MS) Compound: N-

Benzyloxycarbonyl-L-Alanyl-L-Histidine Methyl Ester (Z-Ala-His-OMe) CAS: 32303-82-5

Molecular Formula:

Molecular Weight: 374.39 g/mol

Executive Summary
This technical guide provides a rigorous framework for the spectroscopic identification and

purity assessment of Z-Ala-His-OMe, a protected dipeptide intermediate frequently employed

in the synthesis of protease inhibitors and pharmaceutical peptidomimetics.

The structural integrity of this compound relies on the stability of the benzyloxycarbonyl (Z)

protecting group and the histidine imidazole side chain. This guide outlines the specific Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) signatures required to validate the

compound, distinguishing it from common synthetic byproducts such as racemized isomers or

incomplete coupling fragments.

Structural Connectivity & Fragmentation Logic
To accurately interpret spectroscopic data, one must first map the atomic connectivity. The

molecule consists of four distinct moieties:

Z-Group (Cbz): A carbamate protecting group providing aromatic signals and a characteristic

benzylic methylene.
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Alanine (Ala): The N-terminal residue, identifiable by its methyl doublet.

Histidine (His): The C-terminal residue, characterized by the imidazole ring and

diastereotopic beta-protons.

Methyl Ester (OMe): The C-terminal protection, appearing as a sharp singlet.

Visualization: Fragmentation & Connectivity
The following diagram illustrates the molecular structure and the primary fragmentation

pathways observed in ESI-MS/MS.
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Caption: Structural connectivity of Z-Ala-His-OMe showing distinct chemical moieties and

primary Mass Spec fragmentation points.

Mass Spectrometry (MS) Analysis[1][2][3][4]
Mass spectrometry is the primary tool for confirming molecular weight and sequence. For Z-
Ala-His-OMe, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the

basicity of the histidine imidazole.

Ionization & Molecular Ion[1][2][5][6]
Method: ESI-MS (Positive Mode)

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Expected Signals:
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Ion Type m/z (Monoisotopic) Description

[M+H]⁺ 375.17
Protonated molecular ion

(Base Peak).

[M+Na]⁺ 397.15
Sodium adduct (Common in

glass/salt contamination).

[M+K]⁺ 413.12 Potassium adduct.

[2M+H]⁺ 749.33
Protonated dimer (High

concentration).

Fragmentation Pattern (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule cleaves predictably at the amide

bonds.

b-ions (N-terminal retention):

b₂ ion (m/z ~343): Loss of OMe (31 Da).

Z-Ala fragment: Cleavage between Ala and His is less common than side-chain losses but

may be observed.

y-ions (C-terminal retention):

y₁ ion (m/z ~170): [His-OMe + H]⁺. This confirms the C-terminal sequence.

Diagnostic Fragments:

m/z 91: Tropylium ion (

), characteristic of the benzyl group in the Z-protection.

m/z 110: Histidine immonium ion, confirming the presence of His.

m/z 44: Alanine immonium ion (low intensity).
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[4][7][8]
NMR is the definitive method for assessing purity, diastereomeric excess, and solvent content.

Operational Note: The choice of solvent is critical. DMSO-d6 is recommended over CDCl₃ for

Z-Ala-His-OMe.

Reasoning: The histidine imidazole NH and the amide NH protons are often broad or

invisible in CDCl₃ due to exchange. DMSO-d6 stabilizes these protons via hydrogen

bonding, allowing for sharp, integrable doublets that validate the peptide backbone.

¹H NMR Assignment (400 MHz, DMSO-d6)
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Region
Shift (δ
ppm)

Multiplicity Integration Assignment
Structural
Insight

Amide 8.20 – 8.40
Doublet (J≈7-

8 Hz)
1H NH (His)

Peptide bond

connectivity.

Amide 7.45 – 7.60
Doublet (J≈8

Hz)
1H NH (Ala/Z)

Carbamate

NH.

Aromatic 7.55 – 7.65
Singlet

(Broad)
1H Im-C2-H

Histidine

imidazole (pH

sensitive).

Aromatic 7.30 – 7.40 Multiplet 5H Ph (Z-group)
Phenyl ring of

Cbz.

Aromatic 6.80 – 6.90
Singlet

(Broad)
1H Im-C4-H

Histidine

imidazole.

Benzylic 5.00 – 5.10
Singlet (or AB

q)
2H Ph-CH₂-O

Characteristic

Z-group

methylene.

Alpha 4.45 – 4.55 Multiplet 1H α-CH (His)
Chiral center

check.

Alpha 4.05 – 4.15
Quintet/Multip

let
1H α-CH (Ala)

Coupled to

NH and β-

Me.

Ester 3.55 – 3.65 Singlet 3H O-CH₃
Methyl ester

verification.

Beta 2.90 – 3.10
Multiplet

(ABX)
2H β-CH₂ (His)

Diastereotopi

c protons.

Beta 1.20 – 1.25
Doublet (J≈7

Hz)
3H β-CH₃ (Ala)

Alanine

identification.

Note: Chemical shifts for Imidazole protons (C2-H, C4-H) can shift by >0.5 ppm depending on

concentration and residual acid/base in the sample.
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¹³C NMR Key Signals (100 MHz, DMSO-d6)
Carbonyls: Three distinct peaks between 155–175 ppm (Z-carbamate, Ala-amide, His-ester).

Aromatics: 127–137 ppm (Phenyl and Imidazole carbons).

Benzylic CH₂: ~65 ppm.

Alpha Carbons: ~50–55 ppm.

Methoxy: ~52 ppm.

Ala Methyl: ~17–18 ppm.[1]

Experimental Protocol: Characterization Workflow
This self-validating workflow ensures that the data collected is artifact-free.
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Crude Z-Ala-His-OMe
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Caption: Step-by-step workflow for the isolation and spectroscopic validation of the dipeptide.

Sample Preparation for NMR
Drying: Ensure the sample is dried under high vacuum (<1 mbar) for at least 4 hours to

remove traces of ethyl acetate or methanol, which can overlap with the Ala-methyl or His-

beta regions.

Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).
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Filtration: If the solution is cloudy (common due to salt formation on the His imidazole), filter

through a glass wool plug directly into the NMR tube.

Purity Validation Criteria
Integration Check: The ratio of the Z-group benzylic protons (2H) to the Alanine methyl

doublet (3H) must be exactly 2:3. Deviation indicates cleavage of the Z-group or impurities.

Racemization Check: Inspect the Methyl Ester singlet (3.6 ppm). The presence of a smaller

"satellite" singlet nearby (often <0.05 ppm difference) indicates the presence of the

diastereomer (L,D-isomer), a common byproduct if high temperatures were used during

coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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